molecular formula C6H6BF9O3 B1662670 Tris(2,2,2-trifluoroethyl) borate CAS No. 659-18-7

Tris(2,2,2-trifluoroethyl) borate

Cat. No.: B1662670
CAS No.: 659-18-7
M. Wt: 307.91 g/mol
InChI Key: DIEXQJFSUBBIRP-UHFFFAOYSA-N
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Description

Tris(2,2,2-trifluoroethyl) borate, also known as boric acid tris(2,2,2-trifluoroethyl) ester, is a chemical compound with the formula B(OCH2CF3)3. This borate ester reagent is widely used in organic synthesis, particularly in condensation reactions. It is a colorless liquid with a density of 1.430 g/cm³ and a boiling point of 94.3°C .

Mechanism of Action

Target of Action

Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent , is primarily used in organic synthesis . Its primary targets are carboxylic acids and amines .

Mode of Action

This borate ester reagent promotes the direct formation of amides from carboxylic acids and amines . It also facilitates the formation of imines from amines or amides with carbonyl compounds . The compound acts as a strong Lewis acid .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the condensation reaction . This reaction leads to the formation of amides and imines, which are crucial components in a variety of biochemical processes.

Result of Action

The primary result of the action of this compound is the formation of amides from carboxylic acids and amines, as well as the formation of imines from amines or amides with carbonyl compounds . These products are essential in various biochemical and synthetic processes.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a flammable liquid and vapor , suggesting that it should be handled and stored carefully to prevent accidents. Additionally, the compound’s boiling point is 94.3°C , indicating that it may be sensitive to high temperatures.

Preparation Methods

Tris(2,2,2-trifluoroethyl) borate can be synthesized through the reaction of trifluoroethanol with various boron-containing compounds such as boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride. Among these, boric anhydride is preferred for larger scale preparations due to its low cost and ease of handling . The general reaction is as follows: [ \text{CF}_3\text{CH}_2\text{OH} + \text{B}_2\text{O}_3 \rightarrow \text{B(OCH}_2\text{CF}_3\text{)}_3 ] The product is then purified by distillation .

Comparison with Similar Compounds

Properties

IUPAC Name

tris(2,2,2-trifluoroethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXQJFSUBBIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394033
Record name Tris(2,2,2-trifluoroethyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-18-7
Record name Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,2,2-trifluoroethyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2,2,2-trifluoroethyl) borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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